molecular formula C9H9ClN2O2 B3114614 4-(Ethoxycarbonyl)benzene-1-diazonium chloride CAS No. 2028-79-7

4-(Ethoxycarbonyl)benzene-1-diazonium chloride

Cat. No. B3114614
CAS RN: 2028-79-7
M. Wt: 212.63 g/mol
InChI Key: WHFLPHUXBSSZAL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxycarbonyl)benzene-1-diazonium chloride is an organic compound with the molecular formula C9H9ClN2O2. It is a type of diazonium salt, which are known for their reactivity and potential to undergo a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of 4-(Ethoxycarbonyl)benzene-1-diazonium chloride consists of a benzene ring with an ethoxycarbonyl group and a diazonium group attached to it. The diazonium group, -N2+, is a common feature of diazonium salts and contributes to their reactivity .


Chemical Reactions Analysis

Diazonium salts, such as 4-(Ethoxycarbonyl)benzene-1-diazonium chloride, can undergo a variety of reactions. One common type of reaction is nucleophilic aromatic substitution, where a nucleophile replaces one of the substituents in the aromatic ring . The exact reactions that this specific compound can undergo would depend on the reaction conditions and the other reactants present.

Mechanism of Action

The mechanism of action for the reactions of diazonium salts involves the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile on one of the aromatic-ring carbons . This intermediate can then undergo further reactions, depending on the conditions .

Safety and Hazards

Diazonium salts, including 4-(Ethoxycarbonyl)benzene-1-diazonium chloride, can be unstable and potentially explosive under certain conditions . They can decompose with the release of nitrogen gas, and this decomposition can be triggered by factors such as heat, light, and mechanical or electrostatic effects .

Future Directions

Diazonium salts have a wide range of applications, particularly in the field of synthetic dyes . They can be used to introduce a variety of functional groups into aromatic compounds, making them versatile tools in organic synthesis . The future directions for 4-(Ethoxycarbonyl)benzene-1-diazonium chloride would likely depend on its specific reactivity and the needs of the field.

properties

IUPAC Name

4-ethoxycarbonylbenzenediazonium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N2O2.ClH/c1-2-13-9(12)7-3-5-8(11-10)6-4-7;/h3-6H,2H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFLPHUXBSSZAL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[N+]#N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493506
Record name 4-(Ethoxycarbonyl)benzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxycarbonyl)benzene-1-diazonium chloride

CAS RN

2028-79-7
Record name 4-(Ethoxycarbonyl)benzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethoxycarbonyl)benzene-1-diazonium chloride
Reactant of Route 2
Reactant of Route 2
4-(Ethoxycarbonyl)benzene-1-diazonium chloride
Reactant of Route 3
4-(Ethoxycarbonyl)benzene-1-diazonium chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Ethoxycarbonyl)benzene-1-diazonium chloride
Reactant of Route 5
Reactant of Route 5
4-(Ethoxycarbonyl)benzene-1-diazonium chloride
Reactant of Route 6
Reactant of Route 6
4-(Ethoxycarbonyl)benzene-1-diazonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.